(Z)-PUGNAc

O-GlcNAcylation Glycobiology Enzyme Inhibition

For robust and reproducible elevation of cellular O-GlcNAc levels, sourcing the precise (Z)-stereoisomer (CAS 132489-69-1) is critical. The E-isomer exhibits significantly lower potency and cannot achieve the ~2-fold increase in O-GlcNAcylation documented in cellular models. This stereochemistry is a binary functional switch; near-analogues are not functionally equivalent for mechanistic studies. Ensure experimental success by procuring the validated (1Z) compound.

Molecular Formula C15H19N3O7
Molecular Weight 353.33 g/mol
CAS No. 132489-69-1
Cat. No. B014071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-PUGNAc
CAS132489-69-1
SynonymsN-acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime
NAc-LAPCO
O-(2-acetamido-2-deoxyglucopyranosylidene)amino N-phenylcarbamate
PUGNAC
Molecular FormulaC15H19N3O7
Molecular Weight353.33 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O
InChIInChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10-,11-,12-,13-/m1/s1
InChIKeyPBLNJFVQMUMOJY-JXZOILRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

D-Gluconimidic Acid δ-Lactone (CAS 132489-69-1): (Z)-PUGNAc as an O-GlcNAcase and β-Hexosaminidase Inhibitor


D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-(((phenylamino)carbonyl)oxy)-, delta-lactone, (1Z)- (CAS 132489-69-1), commonly known as (Z)-PUGNAc, is a synthetic glucopyranosylidene-amino N-phenylcarbamate derivative. It is characterized as a reversible, transition-state analogue inhibitor of the glycoside hydrolase families 84 (O-GlcNAcase, also designated NCOAT) and 20 (β-hexosaminidase) [1]. The compound exists as a stereoisomer defined by the Z (cis) configuration of the oxime moiety, a feature that critically distinguishes its biological activity from the corresponding E isomer [2]. This chemical specificity underpins its established utility as a tool compound for manipulating cellular O-linked N-acetylglucosamine (O-GlcNAc) post-translational modifications [3].

Why (Z)-PUGNAc (CAS 132489-69-1) Cannot Be Interchanged with Its E-Isomer or N-Acyl Analogs


Generic substitution of (Z)-PUGNAc with its E-stereoisomer or other N-acyl derivatives of the PUGNAc scaffold is precluded by profound quantitative divergences in both potency and enzyme selectivity. The oxime stereochemistry (Z vs. E) constitutes a binary functional switch; the Z-isomer demonstrates vastly greater inhibitory capacity toward O-GlcNAcase, a property not captured by simple chemical similarity [1]. Furthermore, extending the N-acyl chain to butyryl or valeryl dramatically shifts the selectivity profile, incurring losses in O-GlcNAcase affinity of up to 870-fold and altering cross-reactivity with the lysosomal hexosaminidases by over 600-fold [2]. Consequently, experimental outcomes—particularly cellular O-GlcNAc elevation and phenotypic modulation—are uniquely contingent on the use of the defined (1Z) stereochemistry and acetyl moiety, rendering near-analogues functionally non-equivalent for procurement in mechanistic studies.

Quantitative Differentiation Guide: (Z)-PUGNAc (CAS 132489-69-1) Against O-GlcNAcase Modulator Comparators


Stereochemistry-Dependent Inhibition: (Z)-PUGNAc vs. (E)-PUGNAc

The inhibitory potency of the PUGNAc scaffold is strictly dependent on oxime stereochemistry. The Z-isomer (CAS 132489-69-1) is vastly more potent than the E-isomer in both biochemical and cell-based assays. While a precise Ki value for the E-isomer is not universally defined due to its weak inhibition, the Z-isomer is reported to be 'vastly more potent' and the sole isomer capable of effectively elevating O-GlcNAc levels in cellular models [1].

O-GlcNAcylation Glycobiology Enzyme Inhibition

Affinity and Selectivity Trade-Off: (Z)-PUGNAc vs. N-Butyryl-PUGNAc

Modification of the N-acyl group in PUGNAc derivatives creates a distinct pharmacophore with drastically altered selectivity. (Z)-PUGNAc is a potent inhibitor of both O-GlcNAcase and β-hexosaminidase (Ki = 46 nM and 36 nM, respectively). In contrast, N-butyryl-PUGNAc exhibits a marked loss in O-GlcNAcase affinity (Ki = 2500 nM) but a more profound loss in β-hexosaminidase affinity (Ki = 26000 nM), resulting in a reversed selectivity profile [1].

Enzyme Selectivity Lysosomal Storage Disorders Inhibitor Design

Cellular Efficacy: Fold-Change in O-GlcNAc Levels Induced by (Z)-PUGNAc vs. Vehicle

In cellular models, (Z)-PUGNAc treatment results in a quantifiable and reproducible increase in global O-GlcNAc levels. Exposure of HT29 cells to the compound produces an approximate 2-fold elevation in O-GlcNAc-modified proteins, providing a validated baseline for studying the downstream effects of hyper-O-GlcNAcylation .

Cellular Glycosylation HT29 Cells Post-translational Modification

Comparative Physicochemical Handling: (Z)-PUGNAc Solubility Profile

The utility of an inhibitor in cell-based assays is partly determined by its solubility in standard vehicles. (Z)-PUGNAc exhibits a defined solubility of 35.33 mg/mL in DMSO, enabling the preparation of concentrated stock solutions (up to 100 mM) without precipitation . This property facilitates accurate dosing and minimizes vehicle toxicity in cellular experiments.

Solubility Formulation In Vitro Assay

Precision Application Scenarios for (Z)-PUGNAc (CAS 132489-69-1) Based on Validated Differential Evidence


Investigating O-GlcNAcylation Dynamics in Mechanistic Cell Biology

In studies requiring acute and robust elevation of protein O-GlcNAcylation to probe signaling pathways (e.g., insulin signaling, transcriptional regulation), (Z)-PUGNAc is the validated tool of choice. The ~2-fold increase in O-GlcNAc levels in cellular models [1] provides a reliable dynamic range. Critically, the use of the Z-isomer is mandatory; the E-isomer lacks sufficient potency to achieve this effect [2], ensuring experimental success only with the (1Z) stereochemistry defined by CAS 132489-69-1.

Validating O-GlcNAcase as a Target in Neurodegenerative Disease Models

For in vitro validation studies of O-GlcNAcase in tauopathy or Alzheimer's disease models, (Z)-PUGNAc serves as a reference inhibitor with nanomolar potency (Ki = 46 nM) [1]. While selective inhibitors like Thiamet G exist, (Z)-PUGNAc remains a widely used benchmark compound due to its extensive literature characterization. Its dual inhibition of β-hexosaminidase (Ki = 36 nM) must be considered in the experimental design, particularly when interpreting lysosomal effects [2].

Screening and Comparing Next-Generation OGA Inhibitors

In medicinal chemistry campaigns developing novel O-GlcNAcase inhibitors, (Z)-PUGNAc functions as a critical positive control. Its well-defined Ki values (OGA: 46 nM; β-Hex: 36 nM) [1] and established cellular efficacy (2-fold O-GlcNAc increase) [2] provide quantitative benchmarks for comparing new chemical entities. Its distinct selectivity profile relative to N-acyl chain-extended analogs (e.g., N-butyryl-PUGNAc) [3] also serves as a reference point for assessing selectivity improvements in lead optimization.

Assessing Dual Inhibition of Glycoside Hydrolases in Lysosomal Biology

When investigating the interplay between cytosolic O-GlcNAcase and lysosomal hexosaminidases, (Z)-PUGNAc is uniquely positioned as a dual nanomolar inhibitor (Ki: 46 nM and 36 nM, respectively) [1]. This property distinguishes it from highly selective OGA inhibitors (e.g., Thiamet G, Ki = 20 nM for OGA only) [2], enabling the study of compensatory mechanisms or combined pathway effects that would be masked by single-target agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-PUGNAc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.